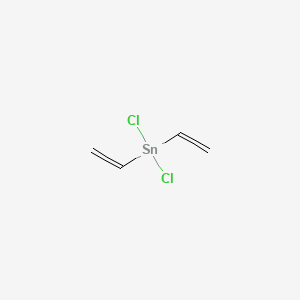

DIVINYLTIN DICHLORIDE

Descripción

The exact mass of the compound Stannane, dichlorodiethenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality DIVINYLTIN DICHLORIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DIVINYLTIN DICHLORIDE including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

dichloro-bis(ethenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H3.2ClH.Sn/c2*1-2;;;/h2*1H,2H2;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHKXKZPLXYXRO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Sn](C=C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073383 | |

| Record name | Stannane, dichlorodiethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7532-85-6 | |

| Record name | Dichlorodiethenylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7532-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorodivinylstannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007532856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, dichlorodiethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorodivinylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical and Chemical Characterization of Divinyltin Dichloride

The following technical guide details the physical and chemical characterization of Divinyltin Dichloride (DVTD) , a specialized organotin reagent used increasingly in the synthesis of bioactive organometallic polymers and surface coatings.

CAS Registry Number: 7532-85-6

Formula:

Executive Summary

Divinyltin dichloride (DVTD) is a bifunctional organotin electrophile characterized by two reactive vinyl groups and two labile chloride ligands coordinated to a central tin(IV) atom. Unlike its alkyl analogs (dimethyl- or dibutyltin dichloride), DVTD possesses

In drug development, DVTD has emerged as a critical precursor for organotin polyesters and polyethers , where it serves as the Lewis acid backbone to conjugate with Lewis base drugs (e.g., ciprofloxacin, acyclovir). These organometallic polymers exhibit enhanced cytotoxicity against resistant cancer cell lines (e.g., pancreatic and breast cancer) compared to the free drug, leveraging the "Trojan Horse" effect of the organotin moiety.

Fundamental Physicochemical Profile[1][2][3][4][5][6]

DVTD typically exists as a dense, colorless to pale-yellow liquid at room temperature, which fumes upon exposure to atmospheric moisture due to hydrolysis.

Table 1: Physicochemical Constants

| Property | Value | Conditions / Notes |

| Physical State | Liquid | Standard Temperature & Pressure (STP) |

| Boiling Point | 54–56 °C | @ 3 mmHg (Vacuum Distillation) |

| Density | 1.76 – 1.80 g/cm³ | @ 25 °C |

| Refractive Index ( | 1.5560 | High refractivity due to Sn atom |

| Solubility | Soluble | Benzene, THF, Chloroform, Methanol |

| Solubility (Water) | Immiscible | Reacts/Hydrolyzes to form insoluble oxides |

| Flash Point | > 54 °C | Closed Cup (Estimate based on BP) |

| Hydrolytic Sensitivity | High | Rapidly evolves HCl gas and forms |

Synthetic Routes & Purification Protocols[3][8]

High-purity DVTD is best synthesized via a Kocheshkov Redistribution Reaction rather than direct Grignard addition. Direct alkylation of

Protocol: Kocheshkov Redistribution

Reaction:

-

Precursor Synthesis (Tetravinyltin):

-

React Tin(IV) chloride (

) with excess Vinylmagnesium bromide ( -

Quench, extract, and distill to isolate Tetravinyltin (

).

-

-

Redistribution (Comproportionation):

-

Charge: In a dry, nitrogen-purged flask, mix equimolar amounts of Tetravinyltin and Tin(IV) chloride.

-

Conditions: Heat the neat mixture (solvent-free) to 200–220 °C for 2–3 hours. The high temperature is required to overcome the activation energy of the Sn-C bond exchange.

-

Cooling: Allow the mixture to cool to room temperature.

-

-

Purification:

-

Perform fractional vacuum distillation (approx. 3 mmHg).

-

Collect the fraction boiling at 54–56 °C.

-

Yield: Typically >85% pure DVTD.

-

Visualization: Synthesis & Reactivity Workflow

Figure 1: Synthesis of Divinyltin dichloride via Kocheshkov redistribution and subsequent reactivity pathways.

Chemical Reactivity & Functionalization

DVTD exhibits dual reactivity: the electrophilic tin center and the nucleophilic/polymerizable vinyl groups .

Interfacial Polycondensation (Drug Conjugation)

This is the primary application in drug development. DVTD acts as a Lewis acid monomer reacting with Lewis base drugs containing diol, diamine, or hydrazide functionalities.

-

Mechanism: The chloride ions are displaced by the nucleophilic sites of the drug (e.g., the carboxylate and piperazinyl amine of ciprofloxacin) in an interfacial system (Water/CHCl3).

-

Result: Formation of organotin polyethers/polyesters.

-

Significance: These polymers are often non-crosslinked and soluble in DMSO, allowing for solution-phase characterization and biological testing.

Hydrolysis and Oxide Formation

DVTD is highly moisture-sensitive. Hydrolysis yields Divinyltin oxide , an insoluble polymeric solid. This reaction is reversible with concentrated HCl but complicates handling. Researchers must use Schlenk lines or gloveboxes.Vinyl Group Cleavage

The vinyl group attached to tin is labile towards halogens.

-

Reactivity Order: Phenyl > Vinyl > Methyl > Butyl.

-

Treatment with Bromine (

) will preferentially cleave the vinyl group before alkyl groups but after phenyl groups, useful for structural editing.

Structural Characterization

Verification of DVTD requires analyzing both the organic vinyl framework and the metal coordination sphere.

Table 2: Spectroscopic Signatures

| Technique | Parameter | Observation | Interpretation |

| Vinyl Protons | Characteristic ABC splitting pattern of the vinyl group attached to a metal. | ||

| Chemical Shift | Range depends on solvent coordination; shifts upfield with coordination number increase (e.g., in DMSO). | ||

| IR Spectroscopy | ~530 | Stretching vibration of the Tin-Vinyl bond. | |

| IR Spectroscopy | ~300 – 350 | Strong band; disappears upon polymerization/substitution. | |

| Mass Spec | Isotope Pattern | Cluster centered at m/z 244 | Distinctive "picket fence" pattern due to Sn isotopes ( |

Toxicology & Safety Protocols

Warning: Divinyltin dichloride is a potent vesicant and neurotoxin . It poses severe risks if mishandled.

Health Hazards[9]

-

Acute Toxicity: High. Harmful if swallowed, inhaled, or absorbed through skin.

-

Skin/Eye: Causes severe burns and blistering. The hydrolysis product (HCl) contributes to immediate tissue damage.

-

Chronic: Organotins are known immunotoxins (thymus atrophy) and neurotoxins.

Handling Protocol (Mandatory)

-

Engineering Controls: Always manipulate DVTD within a certified chemical fume hood or an inert atmosphere glovebox (

or Ar). -

PPE:

-

Gloves: Double-gloving recommended. Nitrile is generally resistant, but Silver Shield® (laminate) is preferred for prolonged exposure.

-

Eye Protection: Chemical splash goggles AND face shield.

-

-

Spill Management: Do not use water (generates HCl fumes). Absorb with dry sand or vermiculite. Neutralize the area with a dilute base only after bulk removal.

-

Deactivation: All glassware must be rinsed with a base bath (KOH/Isopropanol) to destroy residual organotin traces before washing.

References

-

Rosenberg, S. D., & Gibbons, A. J. (1957).[2] The Disproportionation of Tetravinyltin with Tin Tetrachloride.[2][3] Journal of the American Chemical Society, 79(9), 2138–2140. Link

-

Carraher, C. E., & Roner, M. R. (2009). Organotin Polymers as Chemotherapeutic Agents in the Treatment of Cancer.[4][5] Journal of Inorganic and Organometallic Polymers and Materials, 19, 66–73. Link

-

Seyferth, D., & Stone, F. G. A. (1957). Vinyl Derivatives of the Metals.[4][3][6] I. Synthesis of Vinyltin Compounds. Journal of the American Chemical Society, 79(3), 515–517. Link

-

ChemicalBook. (2024). Divinyltin Dichloride Product Properties (CAS 7532-85-6). Link

-

Glockling, F., Lyle, M. A., & Stobart, S. R. (1974).[7] Vinyl derivatives of silicon, germanium, and tin.[7][3] Journal of the Chemical Society, Dalton Transactions, (23), 2537-2542. Link

Sources

- 1. divinyltin dichloride | CAS#:7532-85-6 | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. datapdf.com [datapdf.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Vinyl derivatives of silicon, germanium, and tin - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Divinyltin Dichloride: Molecular Architecture, Synthesis, and Bio-Application Profiles

Executive Summary

Divinyltin dichloride (CAS: 7532-85-6) represents a critical intermediate in organotin chemistry, bridging the gap between simple alkyltin reagents and complex functionalized organometallics. Unlike its alkyl counterparts, the vinyl moiety introduces

Molecular Structure & Bonding Mechanics

Geometric Configuration

In its monomeric form (gas phase or non-coordinating solvents), divinyltin dichloride (

-

Bent’s Rule Application: The highly electronegative chlorine atoms direct tin

-character into the Sn-Cl bonds. Consequently, the Sn-C bonds acquire increased -

Coordination Expansion: The tin center is highly Lewis acidic. In the presence of nucleophiles (N-, O-, or S-donors), the coordination number readily expands from 4 to 5 (trigonal bipyramidal) or 6 (octahedral), a property exploited in drug design to form stable adducts with DNA bases or proteins.

Electronic Bonding Profile

The Sn-C(vinyl) bond possesses unique characteristics compared to Sn-C(alkyl) bonds:

-

-Bonding: Formed by the overlap of the Tin

-

-Interaction (Hyperconjugation): While

Structural Data Summary (Derived from diffraction/computational models)

| Parameter | Value (Approx.) | Note |

| Geometry | Distorted Tetrahedral ( | Monomer state |

| Sn-C Bond Length | 2.11 - 2.14 Å | Shorter than Sn-Bu (2.18 Å) due to |

| Sn-Cl Bond Length | 2.34 - 2.38 Å | Typical for organotin chlorides |

| C-Sn-C Angle | 125° - 130° | Expanded >109.5° (Bent's Rule) |

| Cl-Sn-Cl Angle | 96° - 100° | Compressed <109.5° |

Structural Visualization

The following diagram illustrates the monomeric geometry and the potential for coordination expansion (Lewis acid behavior).

Figure 1: Molecular geometry of Divinyltin dichloride showing the distorted tetrahedral core and susceptibility to nucleophilic attack (coordination expansion).

Spectroscopic Characterization

Reliable identification of divinyltin dichloride requires a multi-modal spectroscopic approach. The following parameters are diagnostic.

| Technique | Diagnostic Parameter | Interpretation |

| Chemical shift indicates 4-coordinate Sn. Significant upfield shift (to -200 ppm) occurs upon coordination with solvents like DMSO. | ||

| Characteristic vinyl proton pattern (ABC system). Coupling constants | ||

| Infrared (IR) | Vinyl double bond stretch is distinct. Sn-Cl bands confirm the presence of the halide. | |

| IS: ~1.2 - 1.4 mm/sQS: ~2.8 - 3.2 mm/s | Quadrupole Splitting (QS) is large due to the high asymmetry of the electric field gradient ( |

Synthesis & Reactivity[2][3][4][5][6][7]

The Kocheshkov Redistribution Reaction

The most authoritative and scalable method for synthesizing high-purity divinyltin dichloride is the Kocheshkov redistribution reaction . This method avoids the handling of hazardous Grignard reagents on a large scale and allows for precise stoichiometric control.

Reaction Stoichiometry:

Synthetic Workflow Diagram

Figure 2: Kocheshkov redistribution pathway for the synthesis of Divinyltin dichloride.

Experimental Protocol: Synthesis of Divinyltin Dichloride

Safety Warning: Organotin compounds are toxic. Perform all operations in a fume hood with appropriate PPE (gloves, goggles).

-

Reagents: Charge a dry reaction flask with Tetravinyltin (1.0 eq) and Tin(IV) chloride (1.0 eq).

-

Reaction: Heat the neat mixture to 200°C. The reaction is exothermic; initially, careful heating is required. Maintain temperature for 2–3 hours to ensure complete equilibration.

-

Purification:

-

Cool the mixture to room temperature.

-

Perform fractional distillation under reduced pressure.

-

Target Fraction: Collect the fraction boiling at 54–56°C at 3 mmHg .

-

-

Yield: Typical yields range from 80% to 90%.

Biological & Pharmaceutical Context

Antitumor Potential

Divinyltin dichloride serves as a precursor for organotin polymers (e.g., polyethers, polyesters) that exhibit significant cytotoxicity against human tumor cell lines.

-

Mechanism: The organotin moiety acts as a Lewis acid, binding to phosphate groups in DNA backbones or thiol groups in proteins (cysteine residues).

-

Selectivity: Research indicates activity against P388 lymphocytic leukemia and various solid tumor models (e.g., pancreatic, breast). The vinyl group's steric bulk is smaller than phenyl or butyl, potentially altering cellular uptake and binding kinetics.

Polymeric Drug Delivery Systems

A primary application in drug development is the interfacial polycondensation of divinyltin dichloride with biologically active diols or diamines (e.g., Ciprofloxacin, Acyclovir).

Reaction:

This creates a polymer backbone that slowly hydrolyzes in vivo, releasing the organotin moiety and the drug payload in a controlled manner.

References

-

Kocheshkov, K. A. (1929). "Synthetic Methods of Organometallic Compounds of Group IV." Berichte der deutschen chemischen Gesellschaft. (Foundational redistribution chemistry).

-

Seyferth, D., & Stone, F. G. A. (1957). "Vinyl Derivatives of the Metals.[1][2] I. Synthesis of Vinyltin Compounds." Journal of the American Chemical Society, 79(3), 515–517.

-

Roner, M. R., et al. (2008). "Ciprofloxacin Polymers Derived from Diallyltin and Divinyltin Dihalides." Journal of Inorganic and Organometallic Polymers and Materials.

-

ChemicalBook. (2023). "Divinyltin dichloride Product Properties and CAS 7532-85-6 Data."

-

Carraher, C. E., et al. (2014). "Control of colorectal cancer using organotin polymers." Journal of Inorganic and Organometallic Polymers.

Sources

Technical Profile: Divinyltin Dichloride (CAS 7532-85-6)

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Process Engineers

Executive Summary

Divinyltin dichloride (Dichlorodiethenylstannane) is a specialized organotin intermediate characterized by the presence of two reactive vinyl groups attached to a central tin(IV) atom. Unlike the more ubiquitous dibutyltin dichloride (used extensively in PVC stabilization), the divinyl variant is primarily utilized in advanced organic synthesis and polymer chemistry. Its dual functionality—possessing both polymerizable vinyl groups and labile chloride ligands—makes it a potent precursor for synthesizing vinylstannanes (essential for Stille couplings) and a unique monomer for incorporating tin into polymer backbones.

Critical Warning: This compound exhibits the severe toxicity profile characteristic of lower-molecular-weight organotins. It is fatal if inhaled and highly toxic to aquatic ecosystems. Strict adherence to Schlenk line or glovebox techniques is required due to its moisture sensitivity and volatility.

Physicochemical Architecture

The utility of divinyltin dichloride stems from its electrophilic tin center and the steric accessibility of its vinyl ligands.

Table 1: Physicochemical Properties

| Property | Value | Context |

| Chemical Formula | C₄H₆Cl₂Sn | Organometallic (Sn-C bond) |

| Molecular Weight | 243.71 g/mol | High atom economy for Sn introduction |

| Appearance | Colorless liquid | Often yellows upon oxidation/hydrolysis |

| Boiling Point | 54–56°C @ 3 mmHg | Volatile; requires vacuum distillation |

| Density | 1.7645 g/cm³ @ 20°C | Significantly denser than water |

| Solubility | Soluble in ethers, DCM, benzene | Hydrolyzes in water to form oxides |

| Refractive Index | 1.5560 | Useful for purity verification |

| Stability | Moisture Sensitive | Decomposes to HCl and tin oxides |

Mechanistic Insight & Synthesis

Synthesis Pathways

The industrial and laboratory preparation of divinyltin dichloride typically follows the Kocheshkov Redistribution Reaction . This method is preferred over direct Grignard addition to SnCl₄ because it avoids the mixture of mono-, di-, and tri-substituted products that are difficult to separate.

The Kocheshkov Redistribution:

-

Precursor Synthesis: Tetravinyltin (

) is first prepared via Grignard reagent ( -

Comproportionation:

is reacted with stoichiometric -

Equilibrium Control: The ratio of reactants dictates the product. A 1:1 ratio favors the dichloride.

Reactivity Profile

-

Nucleophilic Substitution: The chloride ligands are easily displaced by alkoxides, carboxylates, or pseudohalides, allowing the compound to act as a Lewis acidic scaffold.

-

Transmetallation: In the presence of Pd(0) catalysts, the vinyl groups can undergo transmetallation (Stille Coupling), transferring the vinyl moiety to an aryl halide.

-

Polymerization: The vinyl groups are susceptible to radical polymerization, allowing the introduction of heavy metal centers into polymer chains (organotin polymers), which are investigated for biocidal coatings and lithographic resists.

Visualization: Synthesis & Utility

The following diagram illustrates the synthesis of Divinyltin dichloride and its divergent applications in catalysis and coupling reactions.

Figure 1: Synthesis via Kocheshkov Redistribution and downstream applications in coupling and polymerization.

Experimental Protocol: Handling & Purification

Context: Due to the high toxicity and moisture sensitivity, this protocol assumes the use of a Schlenk line or an inert atmosphere glovebox (Argon/Nitrogen).

Purification (Vacuum Distillation)

Commercial samples often contain hydrolyzed oxides (white precipitate). Purification is essential for catalytic reproducibility.

-

Setup: Assemble a short-path distillation apparatus. Ensure all glassware is flame-dried and purged with Argon.

-

Loading: Transfer the crude liquid into the boiling flask under inert gas counter-flow. Add a magnetic stir bar.

-

Vacuum: Apply a vacuum of < 5 mmHg.

-

Heating: Slowly heat the oil bath. The product boils at 54–56°C (at 3 mmHg) .

-

Collection: Discard the first 5% (forerun) which may contain volatile HCl or vinyl chloride. Collect the main fraction in a receiver flask cooled to 0°C.

-

Storage: Store immediately in a Schlenk tube or ampoule under Argon at 4°C. Seal with Parafilm to prevent moisture ingress.

Application: In Situ Vinyl Transfer (Stille-Type)

Instead of isolating the vinyl-stannane, Divinyltin dichloride can be used to generate reactive species in situ.

-

Reagents: Aryl halide (1.0 eq), Divinyltin dichloride (0.55 eq), Pd(PPh₃)₄ (5 mol%), KF (2.5 eq).

-

Solvent: Anhydrous DMF or Dioxane (degassed).

-

Procedure:

-

Combine reagents in a Schlenk flask.

-

Freeze-pump-thaw (3 cycles) to remove oxygen.

-

Heat to 80–100°C for 12–24 hours.

-

Workup: Quench with aqueous KF (precipitates insoluble polymeric tin fluoride, simplifying removal). Filter through Celite.

-

Hazards & Toxicology (E-E-A-T Critical)

GHS Classification:

-

Acute Toxicity (Inhalation): Category 1/2 (Fatal).

-

Acute Toxicity (Oral/Dermal): Category 3 (Toxic).

-

Aquatic Toxicity: Acute/Chronic Category 1 (Very Toxic).

Toxicological Mechanism: Like other dialkyltins, divinyltin dichloride is an immunotoxin (causing thymic atrophy) and a neurotoxin . Mechanistically, it inhibits oxidative phosphorylation in mitochondria by disrupting the proton gradient and inhibiting ATP synthase. It also binds to vicinal dithiols in proteins, disrupting enzymatic function.

Safety Protocol:

-

Engineering Controls: MUST be handled in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloved) or Silver Shield® laminate gloves (for extended contact). Standard nitrile may be permeable to organotins over time.

-

Decontamination: Spills should be treated with a solution of 5% potassium permanganate or bleach to oxidize the organic ligands, followed by absorption with vermiculite.

References

-

Synthesis & Redistribution: Kocheshkov, K. A. (1926). "Synthesis of Alkyltin Halides via Redistribution." Berichte der deutschen chemischen Gesellschaft. (Historical Foundation).

-

Toxicity Profile: U.S. National Library of Medicine. "PubChem Compound Summary for CID 80047, Divinyltin dichloride." PubChem. [Link]

-

Stille Coupling Applications: Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). "The Stille Reaction." Organic Reactions. [Link]

- Organotin Polymerization: "Synthesis and properties of organotin polymers." Journal of Polymer Science.

The Versatile Chemistry of Divinyltin Dichloride: A Technical Guide for Synthetic and Materials Chemists

Introduction: Beyond a Simple Building Block

Within the vast landscape of organometallic chemistry, organotin compounds have carved out a significant niche, serving as indispensable tools in organic synthesis, polymer science, and materials chemistry.[1] Among these, divinyltin dichloride ((CH₂=CH)₂SnCl₂) emerges as a particularly noteworthy reagent. Its unique bifunctionality, possessing two reactive vinyl groups and two labile chloride ligands, positions it as a versatile precursor for a multitude of chemical transformations.

This technical guide moves beyond a cursory overview to provide researchers, scientists, and drug development professionals with an in-depth understanding of the core chemistry of divinyltin dichloride. We will explore its synthesis through established methodologies, delve into its characteristic reactivity, and illuminate its role as a powerful component in modern synthetic strategies, including cross-coupling reactions and polymer development. The focus will be not just on the procedural steps but on the underlying principles and causalities that govern its chemical behavior, empowering researchers to leverage its full potential in their work.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use. Divinyltin dichloride is a colorless liquid at room temperature.[2] Its key properties are summarized below.

Table 1: Physicochemical Properties of Divinyltin Dichloride

| Property | Value | Source(s) |

| CAS Number | 7532-85-6 | [2] |

| Molecular Formula | C₄H₆Cl₂Sn | [2] |

| Molecular Weight | 243.70 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 1.765 g/cm³ | [2] |

| Boiling Point | 54-56 °C at 3 torr (mmHg) | [2] |

| Flash Point | 54-56 °C at 3mm | [2] |

Spectroscopic Validation: The Signature of Divinyltin Dichloride

Confirmation of synthesis and assessment of purity rely on spectroscopic analysis. The ¹H NMR spectrum is particularly informative for divinyltin dichloride.

-

¹H NMR Spectroscopy: The vinyl protons of divinyltin dichloride present a characteristic ABC pattern. The spectrum, typically recorded in CDCl₃, shows a complex multiplet in the region of δ 6.0-7.0 ppm . The exact chemical shifts and coupling constants are crucial for unambiguous identification. A detailed analysis reveals the following approximate values:

-

Hₐ (geminal to Sn): ~6.7 ppm (dd)

-

Hₑ (trans to Sn): ~6.3 ppm (dd)

-

Hₖ (cis to Sn): ~6.0 ppm (dd)

-

Coupling Constants: Jₐₑ ≈ 20 Hz, Jₐₖ ≈ 14 Hz, Jₑₖ ≈ 4 Hz. Tin satellites (coupling between protons and the ¹¹⁷Sn/¹¹⁹Sn isotopes) are also observable and provide definitive structural confirmation.

-

-

¹³C NMR Spectroscopy: While less commonly reported, the expected chemical shifts for the vinyl carbons would appear in the alkene region of the spectrum, typically between 130-145 ppm .[3] The carbon directly attached to the tin atom would likely be the most downfield.

Synthesis of Divinyltin Dichloride: Controlled Introduction of Vinyl Moieties

The synthesis of divinyltin dichloride can be approached through several key organotin methodologies. The choice of method often depends on the available starting materials, scale, and desired purity. The two most prominent routes are the redistribution reaction and the Grignard reaction.

Method 1: Kocheshkov Redistribution Reaction (Recommended)

The redistribution reaction, often referred to as the Kocheshkov reaction, is a highly reliable and clean method for preparing divinyltin dichloride. This method involves the comproportionation of tetravinyltin with tin(IV) tetrachloride in a 1:1 molar ratio.

The causality behind this reaction lies in the thermodynamic stability of the mixed organotin halide product over the tetraorganotin and tin tetrahalide starting materials. The reaction proceeds without a catalyst and can be driven to completion by heating, with the product being readily isolated by distillation.

Caption: Grignard pathway to divinyltin dichloride.

Step-by-Step Experimental Protocol: Grignard Synthesis

This protocol requires strict anhydrous conditions, as Grignard reagents are highly sensitive to moisture.

-

Apparatus Setup: Prepare a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout.

-

Reagent Charging: Charge the flask with a solution of tin(IV) tetrachloride (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.

-

Grignard Addition: Add a solution of vinylmagnesium bromide or chloride (2.0 eq) in THF to the dropping funnel. Add the Grignard reagent dropwise to the stirred SnCl₄ solution, ensuring the internal temperature does not rise significantly.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Workup: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Purification and Validation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation as described in the redistribution protocol. The validation steps using ¹H NMR are identical.

Reactivity and Synthetic Applications

The synthetic utility of divinyltin dichloride stems from the distinct reactivity of its two functional components: the vinyl-tin bonds and the tin-chloride bonds.

The Stille Cross-Coupling Reaction

The most prominent application of vinyltin reagents is the palladium-catalyzed Stille cross-coupling reaction. [3][4]In this reaction, the vinyl group is transferred from the tin atom to an organic electrophile, typically an aryl or vinyl halide/triflate, forming a new carbon-carbon bond. Divinyltin dichloride can act as a bifunctional coupling partner, allowing for sequential or double couplings.

The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.

-

Transmetalation: The vinyl group is transferred from the tin atom to the palladium center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst.

Caption: Generalized catalytic cycle of the Stille cross-coupling reaction.

This powerful C-C bond-forming reaction makes divinyltin dichloride a valuable intermediate for synthesizing complex dienes, styrenes, and other conjugated systems found in natural products and functional materials.

Precursor to Other Organotin Reagents

The tin-chloride bonds in divinyltin dichloride are susceptible to nucleophilic substitution. This allows for the straightforward synthesis of a wide array of other bifunctional vinyltin reagents. For example, reaction with organolithium or Grignard reagents can introduce other organic groups, while reaction with reducing agents like LiAlH₄ can yield the corresponding divinyltin dihydride.

Role in Polymer Chemistry

While dialkyltin compounds are more commonly known as PVC stabilizers, bifunctional monomers like divinyltin dichloride hold potential in polymer synthesis. [5][6]It can theoretically participate in polymerization reactions in several ways:

-

Stille Polycondensation: When reacted with a dihalide monomer (e.g., dibromobenzene) under Stille coupling conditions, it can act as a "di-vinyl" monomer to form conjugated polymers. [7]* Radical Polymerization: The vinyl groups can participate in radical polymerization, leading to the formation of polymers with tin atoms incorporated into the polymer backbone or as pendant groups.

These tin-containing polymers are of interest for developing materials with unique refractive, conductive, or biocidal properties.

Safety and Handling: A Note of Caution

Organotin compounds, as a class, exhibit significant toxicity. [8]The degree of toxicity varies with the number and nature of the organic substituents. Diorganotin compounds like divinyltin dichloride are considered moderately to highly toxic and are skin and eye irritants.

Mandatory Safety Precautions:

-

Handling: All manipulations of divinyltin dichloride must be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Spills: Small spills can be neutralized with powdered sodium bicarbonate or lime before being carefully collected for disposal.

-

Disposal: All organotin waste must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not discharge to drains.

Conclusion and Future Outlook

Divinyltin dichloride is a potent and versatile bifunctional reagent. Its reliable synthesis via the Kocheshkov redistribution reaction, coupled with its well-defined reactivity, makes it a valuable asset in the synthetic chemist's toolbox. Its primary utility lies in its role as a precursor in palladium-catalyzed Stille cross-coupling reactions for the construction of complex unsaturated molecules. Furthermore, its potential as a monomer in the synthesis of novel tin-containing polymers points toward exciting future applications in materials science. As with all organotin reagents, a rigorous and informed approach to safety and handling is paramount. Future research will likely focus on expanding its use in tandem-coupling reactions and in the development of functional polymers with tailored electronic and physical properties.

References

-

Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

- Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A "Sn-F" Approach. Organic Letters, 3(25), 4173–4176.

-

PubChem. (n.d.). Dibutyltin dichloride. Retrieved from [Link]

- Google Patents. (n.d.). Process for the manufacture of dimethyl-tin dichloride.

-

Chemsrc. (2025, August 25). divinyltin dichloride. Retrieved from [Link]

- Google Patents. (n.d.). Direct synthesis of dialkyltin dichloride.

-

National Academic Digital Library of Ethiopia. (n.d.). Organotin Chemistry (Second Edition). Retrieved from [Link]

- Google Patents. (n.d.). Synthesis process of dimethyl tin dichloride.

-

Wiley-VCH. (n.d.). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Diphenyltin dichloride | C12H10Cl2Sn | CID 14342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US4052426A - Process for the manufacture of dimethyl-tin dichloride - Google Patents [patents.google.com]

- 6. Diphenyltin dichloride | Dichlorodiphenyltin | C12H10Cl2Sn - Ereztech [ereztech.com]

- 7. CN102516288A - Synthesis process of dimethyl tin dichloride - Google Patents [patents.google.com]

- 8. Dibutyltin dichloride | C8H18Cl2Sn | CID 12688 - PubChem [pubchem.ncbi.nlm.nih.gov]

Health and Safety Considerations for Divinyltin Dichloride: An In-Depth Technical Guide

Executive Summary

Divinyltin dichloride (CAS 7532-85-6) is a specialized organotin reagent predominantly utilized as a vinyl transfer agent in Stille cross-coupling reactions and polymer synthesis. While it offers high reactivity for introducing vinyl groups into complex molecular architectures, it presents a dual-hazard profile: severe acute toxicity characteristic of short-chain organotins and corrosive instability due to the labile tin-chloride bonds.

This guide moves beyond basic Safety Data Sheet (SDS) summaries to provide a mechanistic understanding of the compound's risks and a self-validating framework for its safe manipulation. The core philosophy here is containment and neutralization —preventing biological interaction through rigorous engineering controls and chemically degrading the molecule before it leaves the analytical boundary.

Physicochemical Profile & Reactivity

Understanding the physical state and reactivity of divinyltin dichloride is the first step in designing a safety protocol. Unlike robust alkyltins, the vinyl groups introduce specific instability.

| Property | Value/Description | Operational Implication |

| Physical State | Low-melting solid (MP: ~40–43°C) or supercooled liquid. | May unexpectedly solidify in needles or pipettes; requires temperature control during transfer. |

| Boiling Point | 54–56°C @ 3 mmHg | High Volatility under Vacuum. Significant inhalation risk during rotary evaporation or Schlenk line transfers. |

| Hydrolytic Stability | Moisture Sensitive | Hydrolyzes rapidly in air to release Hydrogen Chloride (HCl) gas and divinyltin oxides. |

| Solubility | Soluble in organic solvents (THF, DCM, Ether). | Lipophilicity facilitates rapid dermal absorption and blood-brain barrier penetration. |

Critical Reactivity Note: The Sn-Cl bond is highly susceptible to hydrolysis. Upon contact with mucosal moisture (lungs, eyes), it generates HCl, causing immediate chemical burns, while the organotin moiety enters systemic circulation.

Toxicological Mechanisms

The toxicity of divinyltin dichloride is not merely caustic; it is a systemic metabolic poison. The mechanism involves two distinct pathways: Oxidative Phosphorylation Inhibition and Immunotoxicity .

Cellular Pathogenesis

Organotins are ionophores and enzyme inhibitors. Divinyltin species act by:

-

Disrupting Mitochondrial Function: They bind to the F0F1-ATPase complex (ATP synthase), uncoupling oxidative phosphorylation and halting cellular energy production.

-

Thiol Interaction: The tin center has a high affinity for dithiol groups in proteins, disrupting enzymatic function and structural integrity of the cytoskeleton.

-

Neurotoxicity: Due to high lipophilicity, it crosses the blood-brain barrier, causing cerebral edema and neuronal death.

Visualizing the Toxicity Pathway

The following diagram illustrates the cascade from exposure to systemic failure.

Caption: Figure 1. Mechanistic pathway of divinyltin dichloride toxicity, highlighting mitochondrial and protein targets.

Comprehensive Risk Assessment

Regulatory Exposure Limits

Strict adherence to exposure limits is mandatory. Note that "Skin" notation implies that air monitoring alone is insufficient; dermal protection is critical.

| Agency | Limit Type | Value (as Sn) |

| ACGIH | TLV-TWA | 0.1 mg/m³ |

| ACGIH | STEL | 0.2 mg/m³ |

| OSHA | PEL | 0.1 mg/m³ |

| NIOSH | IDLH | 25 mg/m³ |

GHS Hazard Classification

-

Acute Tox. 2 (H300, H310, H330): Fatal if swallowed, in contact with skin, or inhaled.

-

Skin Corr.[1][2][3][4][5] 1B (H314): Causes severe skin burns and eye damage.[2]

-

STOT RE 1 (H372): Causes damage to organs (immune system, CNS) through prolonged exposure.

-

Aquatic Acute 1 (H400): Very toxic to aquatic life.

Operational Safety Protocols

Engineering Controls[8]

-

Primary Containment: All handling involving the neat substance must occur in a Glovebox under inert atmosphere (Nitrogen/Argon). This prevents hydrolysis (HCl generation) and inhalation exposure.

-

Secondary Containment: If a glovebox is unavailable, use a certified chemical fume hood with a sash height <12 inches. All transfers must use cannula techniques or gas-tight syringes to avoid open-air exposure.

Personal Protective Equipment (PPE)

Standard latex gloves are useless against organotins.

-

Gloves: Double-gloving is required.

-

Inner Layer: 4-mil Nitrile (sacrificial).

-

Outer Layer:Silver Shield (Laminate) or heavy-gauge Viton . Organotins permeate nitrile in minutes.

-

-

Respiratory: If working outside a glovebox, a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges and a P100 pre-filter is required as a backup to engineering controls.

Safe Handling Workflow

The following workflow enforces a "closed-system" logic to minimize exposure.

Caption: Figure 2. Closed-loop handling workflow ensuring containment from storage to disposal.

Emergency Response & Decontamination

Skin Contact (The "No Solvent" Rule)

If divinyltin dichloride contacts the skin:

-

DO NOT use solvents (Ethanol, DMSO, Acetone). These will dissolve the lipid layer and accelerate the transport of the organotin into the bloodstream.

-

Immediate Wash: Flush with copious amounts of soap and warm water for at least 15 minutes.

-

Medical Attention: Seek immediate medical evaluation. Delayed neurotoxic effects (headache, vertigo, photophobia) can occur 24-72 hours post-exposure.

Chemical Decontamination (Spills & Glassware)

Organotin residues are persistent. Simple water washing is ineffective and dangerous (generates HCl).

-

Protocol:

-

Absorb liquid spills with Vermiculite or dry sand.

-

Treat the surface/glassware with a 10% Sodium Hypochlorite (Bleach) solution or an oxidizing mixture (e.g., dilute nitric acid, though bleach is safer for general spills).

-

Mechanism: Oxidation cleaves the Sn-C bonds, converting the toxic organotin into inorganic tin oxide (SnO2), which is significantly less toxic.

-

Allow to sit for 30 minutes before final cleanup.

-

Waste Management

-

Segregation: Never mix organotin waste with general organic solvents. Create a dedicated "Heavy Metal/Organotin" waste stream.

-

Labeling: Clearly label as "Toxic Organotin Waste - Fatal if Inhaled/Absorbed."

-

Destruction: The preferred method for ultimate disposal is high-temperature incineration by a licensed hazardous waste facility, which ensures complete mineralization to SnO2.

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 12688, Dibutyltin dichloride (Analogous Organotin Data). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA) . Occupational Chemical Database: Tin, Organic Compounds. Retrieved from [Link]

-

New Jersey Department of Health . Hazardous Substance Fact Sheet: Diethyltin Dichloride (Structural Analog). Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC) . NIOSH Pocket Guide to Chemical Hazards: Tin, organic compounds (as Sn). Retrieved from [Link]

Sources

Divinyltin Dichloride: A Comprehensive Technical Guide to its Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Divinyltin dichloride ((CH₂=CH)₂SnCl₂) is a reactive organotin compound with significant potential in organic synthesis and polymer chemistry. The presence of two vinyl groups directly attached to the tin atom imparts unique reactivity, particularly in cross-coupling reactions, while also influencing its stability profile. This in-depth technical guide provides a comprehensive overview of the stability and reactivity of divinyltin dichloride, offering insights into its synthesis, handling, and key applications. The document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, enabling them to leverage the synthetic utility of this versatile reagent while ensuring safe and effective handling.

Introduction: The Unique Position of Divinyltin Dichloride in Organotin Chemistry

Organotin compounds have long been recognized for their diverse applications, ranging from PVC stabilizers to potent biocides and versatile reagents in organic synthesis. Within this class of compounds, divinyltin dichloride occupies a special position. The vinyl moieties, with their sp²-hybridized carbons, introduce electronic effects and reactive sites that differentiate it from its more common dialkyltin and diaryltin counterparts.

The primary utility of divinyltin dichloride lies in its role as a precursor to other vinyltin reagents and as a direct participant in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This reaction allows for the formation of carbon-carbon bonds with a high degree of control and functional group tolerance, a critical transformation in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

However, the same structural features that endow divinyltin dichloride with its desirable reactivity also contribute to its inherent instability. Understanding the delicate balance between its stability and reactivity is paramount for its effective and safe utilization in a laboratory setting. This guide will delve into the fundamental principles governing these properties, providing a robust framework for its practical application.

Molecular Structure and its Implications

The geometry and electronic structure of divinyltin dichloride are central to its chemical behavior. The tin atom is tetravalent, bonded to two vinyl groups and two chlorine atoms in a distorted tetrahedral arrangement.

Caption: Molecular structure of divinyltin dichloride.

The key structural features influencing its properties are:

-

The Tin-Carbon Bond: The Sn-C bond is weaker than a C-C bond, making it susceptible to cleavage under certain conditions. The vinyl group, being more electronegative than an alkyl group, can slightly strengthen the Sn-C bond through inductive effects, but it remains a reactive site.

-

The Tin-Chlorine Bond: The Sn-Cl bonds are highly polarized and susceptible to nucleophilic attack. This lability is crucial for its role in transmetalation cycles in cross-coupling reactions.

-

The Vinyl Groups: The π-systems of the vinyl groups can interact with the d-orbitals of the tin atom. More importantly, they are the key functional groups transferred in reactions like the Stille coupling.

Stability Profile of Divinyltin Dichloride

A thorough understanding of the stability of divinyltin dichloride is essential for its safe handling, storage, and for preventing decomposition that can lead to inconsistent experimental results.

Hydrolytic Instability

Like most organotin halides, divinyltin dichloride is highly sensitive to moisture. The Sn-Cl bonds are readily hydrolyzed by water, leading to the formation of divinyltin oxide and hydrochloric acid.

Caption: Hydrolysis pathway of divinyltin dichloride.

This hydrolysis has several practical implications:

-

Storage: Divinyltin dichloride must be stored under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent degradation.

-

Handling: All manipulations should be carried out using anhydrous solvents and techniques to exclude moisture.

-

Reaction Quenching: The addition of water is an effective way to quench reactions involving divinyltin dichloride.

Thermal Stability

Light Sensitivity

Some organotin compounds exhibit sensitivity to light. While not extensively documented for divinyltin dichloride, it is good laboratory practice to store it in an amber vial or in a dark location to minimize the potential for photochemical decomposition.

Reactivity and Synthetic Applications

The reactivity of divinyltin dichloride is dominated by the lability of the Sn-Cl bonds and the ability of the vinyl groups to participate in transmetalation reactions.

The Stille Cross-Coupling Reaction: A Cornerstone of C-C Bond Formation

The most prominent application of divinyltin dichloride is as a precursor for or a direct participant in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between an organotin compound and an organic halide or triflate.

The general catalytic cycle of the Stille reaction is illustrated below:

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Causality behind Experimental Choices in Stille Coupling:

-

Catalyst: A palladium(0) source, such as Pd(PPh₃)₄, is typically used. The choice of ligands (L) on the palladium can significantly influence the reaction rate and efficiency.

-

Solvent: Anhydrous, non-polar aprotic solvents like THF, toluene, or dioxane are commonly employed to ensure the stability of the catalyst and reagents.

-

Additives: In some cases, additives like copper(I) salts can accelerate the transmetalation step.

Experimental Protocol: A Self-Validating System for Stille Coupling

Objective: To couple divinyltin dichloride with an aryl iodide.

Materials:

-

Divinyltin dichloride

-

Aryl iodide (e.g., iodobenzene)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Inert Atmosphere: Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of nitrogen or argon.

-

Reagent Addition: To the flask, add the aryl iodide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and anhydrous toluene.

-

Solution Preparation: In a separate flame-dried flask, prepare a solution of divinyltin dichloride (0.6 eq) in anhydrous toluene. The use of a slight excess of the aryl iodide helps to ensure complete consumption of the valuable tin reagent.

-

Reaction Initiation: Slowly add the divinyltin dichloride solution to the reaction mixture at room temperature with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The disappearance of the starting materials indicates reaction completion.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF). This serves to precipitate the tin byproducts as insoluble fluorides, facilitating their removal.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validation: The successful formation of the desired vinylated aromatic compound, confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS), validates the protocol. The high yield and purity of the product, along with the complete consumption of the limiting reagent, further confirm the efficiency of the described methodology.

Synthesis of Other Vinyltin Reagents

Divinyltin dichloride can serve as a starting material for the synthesis of other useful vinyltin reagents through substitution reactions at the Sn-Cl bonds. For example, reaction with organolithium or Grignard reagents can introduce other organic groups.

Handling and Safety Considerations

Organotin compounds, including divinyltin dichloride, are toxic and should be handled with extreme care.[1][2]

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A lab coat is mandatory to protect clothing and skin.

-

Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

-

Store under an inert atmosphere.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Due to their toxicity, organotin waste should be handled as hazardous material.

Quantitative Data Summary

While specific, experimentally verified quantitative data for pure divinyltin dichloride is not widely published, the following table provides analogous data for related diorganotin dichlorides to offer a comparative perspective.

| Property | Dibutyltin Dichloride | Diphenyltin Dichloride |

| CAS Number | 683-18-1 | 1135-99-5 |

| Molecular Formula | C₈H₁₈Cl₂Sn | C₁₂H₁₀Cl₂Sn |

| Molecular Weight | 303.84 g/mol | 343.82 g/mol |

| Appearance | Colorless to yellowish liquid or solid | White crystalline solid |

| Melting Point | 43 °C | 41-43 °C |

| Boiling Point | 135 °C @ 10 mmHg | 333-337 °C |

| Solubility | Soluble in organic solvents; hydrolyzes in water | Soluble in organic solvents; hydrolyzes in water |

Conclusion

Divinyltin dichloride is a valuable and highly reactive organotin reagent with significant applications in organic synthesis, particularly in the construction of complex molecules via the Stille cross-coupling reaction. Its utility is intrinsically linked to its reactivity, which in turn dictates its stability profile. A comprehensive understanding of its sensitivity to moisture and the appropriate handling and storage procedures are critical for its successful and safe application. By adhering to the principles and protocols outlined in this guide, researchers can effectively harness the synthetic power of divinyltin dichloride while minimizing risks and ensuring the integrity of their experimental outcomes.

References

-

U.S. National Library of Medicine. (n.d.). Dimethyltin dichloride. PubChem. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). CN102516288A - Synthesis process of dimethyl tin dichloride.

- Google Patents. (n.d.). US4052426A - Process for the manufacture of dimethyl-tin dichloride.

-

Wikipedia. (2023, December 28). Stille reaction. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2020, July 11). IR spectroscopic study and DFT calculations on dibenzyltin dichloride. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Electrospray mass spectra of diphenyltin dichloride 6 recorded with.... Retrieved February 6, 2026, from [Link]

-

Wikipedia. (2023, November 29). Tin(IV) chloride. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). US3519665A - Direct synthesis of dialkyltin dichloride.

-

Organic Chemistry Portal. (n.d.). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. Retrieved February 6, 2026, from [Link]

-

U.S. National Library of Medicine. (n.d.). Dibutyltin dichloride. PubChem. Retrieved February 6, 2026, from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Di-n-propyl tin dichloride. Retrieved February 6, 2026, from [Link]

-

CPAchem. (2023, April 10). Safety data sheet. Retrieved February 6, 2026, from [Link]

-

U.S. National Library of Medicine. (n.d.). Diphenyltin dichloride. PubChem. Retrieved February 6, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethyltin dichloride. Retrieved February 6, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Diphenyltin dichloride. NIST Chemistry WebBook. Retrieved February 6, 2026, from [Link]

- Perfumer & Flavorist. (2012). Allyl Fragrance and Flavor Ingredients— From Floral-Rosy to Green Onion. Perfumer & Flavorist, 37(5), 48-52.

-

The Good Scents Company. (n.d.). allyl isononylate. Retrieved February 6, 2026, from [Link]

- Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1968). Hydrolysis products of dibutyltin dichlorides. J. Chem. Soc. A, 1901-1904.

-

Michigan State University. (n.d.). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Retrieved February 6, 2026, from [Link]

-

Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved February 6, 2026, from [Link]

-

Ataman Kimya. (n.d.). DIBUTYLTIN DICHLORIDE. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2025, August 6). New evidence for the mechanism of the tin(II) chloride catalyzed reactions of vicinal diols with diazodiphenylmethane in 1,2-dimethoxyethane. Retrieved February 6, 2026, from [Link]

-

Organica Aromatics. (n.d.). Allyl Phenoxy Acetate. Retrieved February 6, 2026, from [Link]

Sources

Technical Monograph: Divinyltin Dichloride Precursors, Synthesis, and Derivatives

Executive Summary

Divinyltin dichloride (DVTD) represents a specialized niche within organostannane chemistry. Unlike its ubiquitous alkyl cousins (dibutyltin, tributyltin), DVTD possesses unique

Part 1: Molecular Architecture & Precursor Synthesis

The Kocheshkov Redistribution: The Gold Standard

While direct synthesis from metallic tin and vinyl chloride is theoretically possible, it yields inseparable mixtures of mono-, di-, and tri-vinyl species. The only self-validating, high-purity route for research-grade DVTD is the Kocheshkov Redistribution Reaction . This method relies on the thermodynamic equilibrium established between tetraorganotins and tin(IV) chloride.

Mechanism of Action

The reaction is driven by the exchange of ligands to minimize steric strain and maximize electronic stabilization. By controlling the stoichiometry, one can selectively target the dichloride species.

Experimental Protocol: Synthesis of Divinyltin Dichloride

Note: This protocol assumes the prior synthesis or acquisition of tetravinyltin.

Reagents:

-

Tetravinyltin (TVT) - Purity >95%

-

Tin(IV) Chloride (SnCl

) - Anhydrous, fuming -

Solvent: None (Neat reaction) or high-boiling hydrocarbon (e.g., decalin) if thermal control is required.

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Purge a 3-neck round-bottom flask with dry Argon. Moisture sensitivity is critical; SnCl

hydrolyzes instantly to HCl and SnO -

Stoichiometric Addition: Add Tetravinyltin (1.0 eq) to the flask.

-

Controlled Injection: Cool the flask to 0°C. Add SnCl

(1.0 eq) dropwise via a pressure-equalizing addition funnel. Caution: Exothermic. -

Thermal Redistribution: Slowly heat the mixture to 200°C. Maintain this temperature for 2-3 hours. The high temperature is necessary to overcome the activation energy of the Sn-C bond cleavage/reformation.

-

Purification: The resulting mixture is purified via vacuum distillation. DVTD typically distills at 54-56°C at 3 mmHg .[1][2]

Visualization: Synthesis Pathway

Figure 1: Critical path for the synthesis of Divinyltin Dichloride via Kocheshkov Redistribution.

Part 2: Synthetic Utility & Derivatives

DVTD is a bifunctional building block. The Sn-Cl bonds are susceptible to nucleophilic attack (by thiols, amines, carboxylates), while the Sn-Vinyl bonds are prime candidates for transmetallation.

Stille Cross-Coupling (Vinyl Transfer)

DVTD serves as a "double-loaded" vinyl donor. In the presence of Pd(0), it can transfer vinyl groups to aryl halides.

-

Catalyst: Pd(PPh

) -

Utility: Synthesis of functionalized styrenes or dienes without using gaseous ethylene or volatile vinyl halides.

Organotin Polymers (Polycondensation)

Reacting DVTD with dicarboxylic acids or dithiols yields organometallic polymers. These materials are currently investigated for their self-assembling properties and potential as biocidal coatings.

Interfacial Polymerization Protocol:

-

Dissolve DVTD in an organic solvent (CHCl

). -

Dissolve a diamine or dithiol in an aqueous alkaline phase (NaOH).

-

Mix phases under high-shear stirring. The polymer forms at the interface via elimination of HCl.

Visualization: Stille Cycle Mechanism

Figure 2: Catalytic cycle for vinyl transfer using Divinyltin species.

Part 3: Biological Implications & Drug Development

Antitumor Mechanism of Action

Organotins, including divinyltin derivatives, are being actively researched as non-platinum chemotherapeutics.[3] They exhibit cytotoxicity profiles distinct from Cisplatin, often remaining active against Cisplatin-resistant cell lines.

Primary Targets:

-

DNA Phosphate Backbone: Unlike Cisplatin (which binds nitrogen bases), organotins often coordinate to the phosphate backbone, disrupting DNA conformation.[4]

-

Mitochondrial Disruption: Organotins bind to vicinal dithiols in proteins, leading to mitochondrial swelling and apoptosis via the intrinsic pathway.

Data: Comparative Physical & Biological Properties[3]

| Property | Divinyltin Dichloride (DVTD) | Dibutyltin Dichloride (DBTD) | Significance |

| CAS | 7532-85-6 | 683-18-1 | Identification |

| Density | 1.7645 g/cm | 1.36 g/cm | Handling/Separation |

| Lipophilicity | Moderate (Vinyl) | High (Butyl) | Membrane Permeability |

| Reactivity | High ( | Moderate (Alkyl) | Vinyl group allows covalent trapping |

| Mode of Action | DNA Intercalation / Thiol Binding | Thiol Binding / Immunotoxicity | DVTD offers dual-action potential |

Visualization: Apoptotic Signaling Pathway

Figure 3: Proposed mechanism of organotin-induced cytotoxicity in tumor cells.

Part 4: Handling & Safety Protocol

Warning: Organotin compounds are neurotoxic and immunotoxic. Divinyltin dichloride is readily absorbed through the skin.

-

Engineering Controls: All manipulations must occur within a Class II Fume Hood.

-

PPE: Double nitrile gloves (0.11mm minimum) are required. Organotins can permeate standard latex.

-

Deactivation: Spills should not be wiped with water. Treat with a 10% solution of Potassium Hydroxide (KOH) in ethanol to cleave the Sn-Cl and Sn-C bonds, converting the tin to inorganic tin oxide precipitates.

References

-

Thoonen, S. H. L., et al. (2001). "Platinum- and palladium-catalysed Kocheshkov redistribution of dialkyltin dichlorides or tetraalkyltins with tin tetrachloride."[5] Chemical Communications.[5] Link

-

Gomez-Ruiz, S., et al. (2008). "Antitumor activity of organotin(IV) carboxylates." Journal of Inorganic Biochemistry. Link

-

ChemicalBook. (2024). "Divinyltin Dichloride - CAS 7532-85-6 Properties and Safety." Link

-

Alama, A., et al. (2009). "Organometallic compounds in oncology: Implications of novel organotins as antitumor agents." Drug Discovery Today. Link

Sources

- 1. divinyltin dichloride | CAS#:7532-85-6 | Chemsrc [chemsrc.com]

- 2. DIVINYLTIN DICHLORIDE | 7532-85-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Platinum- and palladium-catalysed Kocheshkov redistribution of dialkyltin dichlorides or tetraalkyltins with tin tetrachloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Assessment: Environmental Impact & Fate of Divinyltin Dichloride (DVTD)

Executive Summary

Divinyltin dichloride (DVTD) represents a distinct subclass of organotin compounds where the tin center is bonded to reactive vinyl (

This guide provides a technical deep-dive into the physicochemical behavior, environmental degradation pathways, and rigorous analytical protocols for DVTD. It moves beyond generic organotin data to address the specific lability of the vinyl-tin bond and its implications for ecological persistence.

Chemical Identity & Physicochemical Drivers[1][2][3][4][5][6]

To understand the environmental impact, we must first establish the molecular drivers. DVTD differs from alkyltins due to the

| Property | Specification | Technical Insight |

| Chemical Name | Divinyltin dichloride | |

| CAS Number | 7532-85-6 | Often confused with Dimethyltin (753-73-1); precise identification is critical. |

| Formula | ||

| Molecular Weight | ~243.69 g/mol | |

| Sn-C Bond Lability | High | The vinyl group is cleaved more easily than butyl/methyl groups but less easily than phenyl groups. |

| Solubility | Soluble in organic solvents; hydrolyzes in water | The Sn-Cl bond is moisture-sensitive, leading to rapid speciation changes in aqueous environments. |

Environmental Fate & Transport Mechanisms

The release of DVTD into the environment triggers a cascade of chemical transformations. Unlike stable alkyltins, the fate of DVTD is governed by two competing mechanisms: Hydrolysis and Vinyl Cleavage .

Hydrolysis and Speciation

Upon contact with moisture, the chloride ligands are displaced rapidly. This is not a simple dissolution but a chemical reaction yielding polymeric oxides.

-

Mechanism:

-

Outcome: The resulting divinyltin dihydroxide typically dehydrates to form oligomeric divinyltin oxides

. These species are hydrophobic and recalcitrant, partitioning strongly into sediments.

Photolysis and Biological Cleavage

The vinyl-tin bond is susceptible to cleavage by UV radiation and biological attack.

-

Photolysis: UV exposure can induce homolytic cleavage of the Sn-C bond, releasing ethylene and leaving inorganic tin residues.

-

Comparison: Vinyl groups degrade faster than butyl groups, potentially reducing the long-term persistence of the organometallic core compared to TBT/DBT, but releasing reactive vinyl radicals.

Degradation Pathway Diagram

Figure 1: The degradation pathway of DVTD moves from rapid hydrolysis to long-term sediment storage or mineralization.

Toxicological Profile

The toxicity of DVTD is a function of its ability to bind to thiol (-SH) groups in proteins and its potential as an alkylating agent.

Mechanism of Action (MoA)

-

Protein Binding: The tin center acts as a Lewis acid, coordinating with cysteine residues in enzymes. This inhibits oxidative phosphorylation in mitochondria.

-

Immunotoxicity: Like DBT, divinyltin species are expected to induce thymic atrophy, suppressing T-cell mediated immunity.

-

Genotoxicity: The vinyl group adds a risk of direct DNA interaction (alkylation) that is less pronounced in saturated alkyltins.

Comparative Toxicity

-

Acute: Moderate. Mouse studies indicate acute toxicity (LD50 range) is comparable to other di-substituted organotins, with reversible behavioral symptoms at sublethal doses.

-

Chronic: The primary concern is reproductive toxicity and immunotoxicity, common to the organotin class.

Analytical Protocol: Determination in Water

Expertise Note: Analyzing DVTD requires preventing the polymerization of vinyl groups during extraction and derivatization. Standard acid extraction followed by Grignard derivatization (using alkyl magnesium halides) can be too harsh.

Recommended Protocol: In-Situ Ethylation with Sodium Tetraethylborate (

Rationale

-

Aqueous Phase Reaction:

works directly in the water phase, eliminating the need to extract the polar dichloride first. -

Mild Conditions: Avoids the high pH or anhydrous conditions of Grignard reactions that could degrade the vinyl-tin bond.

-

Self-Validating: The use of tripropyltin (TPrT) as an internal standard validates the derivatization efficiency.

Step-by-Step Methodology

| Step | Action | Critical Technical Control |

| 1. Sampling | Collect 100 mL water in amber glass. | Acidify to pH < 2 with HCl immediately to prevent adsorption to glass. |

| 2. Spiking | Add Internal Standard (TPrT-Cl). | Validates extraction recovery and derivatization efficiency. |

| 3. pH Adjust | Adjust pH to 4.5 - 5.0 using Acetate Buffer. | Optimal pH for |

| 4. Derivatization | Add 1 mL 1% | Reaction: |

| 5. Extraction | Shake vigorously for 15 min. | Partitions the hydrophobic ethylated derivative into the hexane layer. |

| 6. Analysis | Inject Hexane layer into GC-MS/MS. | Use MRM mode for high sensitivity (monitor Sn isotope clusters). |

Analytical Workflow Diagram

Figure 2: The NaBEt4 derivatization workflow ensures vinyl group stability while converting DVTD to a volatile form for GC analysis.

Remediation & Mitigation Strategies

Given the lipophilicity of the hydrolysis products (Divinyltin oxides), water treatment must focus on particulate removal and adsorption.

-

Activated Carbon Adsorption: Highly effective for removing organotins from aqueous streams due to the hydrophobic nature of the organotin moiety.

-

Flocculation/Coagulation: Since DVTD hydrolyzes to form colloidal oxides, standard alum or ferric chloride coagulation can physically entrap the species for filtration.

-

Advanced Oxidation Processes (AOP): UV/Peroxide treatment can accelerate the cleavage of the vinyl groups, mineralizing the compound to inorganic tin (which precipitates as

) and

References

-

Rosenberg, S. D., & Gibbons, A. J. (1957). The Disproportionation of Tetravinyltin with Tin Tetrachloride and the Cleavage of Some Vinyltin Compounds with Bromine. Journal of the American Chemical Society. Link

-

Gielen, M., et al. (2002). Antitumor activity of a new orally active organotin compound: A preliminary study in murine tumor models. Metal-Based Drugs.[1][2] Link

-

World Health Organization (WHO). (2006). Mono- and disubstituted methyltin, butyltin, and octyltin compounds. Concise International Chemical Assessment Document 73. Link

-

European Food Safety Authority (EFSA). (2004). Opinion of the Scientific Panel on Contaminants in the Food Chain on a request from the Commission to assess the health risks to consumers associated with exposure to organotins. EFSA Journal. Link

-

Abalos, M., et al. (1997). Determination of butyltin compounds in water by gas chromatography-mass spectrometry. Journal of Chromatography A. Link

Sources

The Organotin Odyssey: From Frankland’s Flask to Palladium Catalysis

The Historical Development of Organotin Chemistry is not merely a timeline of dates; it is a technical evolution of reactivity paradigms—from the brute force of early alkylations to the precision of radical chains and palladium catalysis.

This guide analyzes the four distinct eras of organotin chemistry, providing the mechanistic logic and experimental protocols that defined each period.

Era 1: The Genesis & The Redistribution Principle (1849–1950)

The field began in 1849 when Sir Edward Frankland, attempting to isolate the "ethyl radical," heated ethyl iodide with tin foil. He didn't find the radical, but he discovered diethyltin diiodide . This marked the birth of organometallic chemistry.

For the next century, the challenge was synthesis. How do we attach organic groups to tin efficiently? The Grignard reagent (1900) provided the first reliable method (

The Breakthrough: The Kocheshkov Redistribution (1929)

K.A. Kocheshkov realized that

Technical Insight: The Kocheshkov Stoichiometry

The reaction is driven by the enthalpy of mixing and entropy. By strictly controlling the molar ratio of the starting materials, specific halides can be targeted with high purity.

| Target Product | Stoichiometry (Reactants) | Temperature | Application |

| Triorganotin Chloride ( | ~200°C | Biocides, Radical Precursors | |

| Diorganotin Dichloride ( | ~200°C | PVC Stabilizers, Glass Coatings | |

| Monoorganotin Trichloride ( | ~100°C | Glass Coatings, Catalysts |

Era 2: The Radical Revolution & The Van der Kerk Legacy (1950–1980)

In the 1950s, the center of gravity shifted to Utrecht, Netherlands, where G.J.M. van der Kerk at the TNO Institute made a discovery that transformed organic synthesis: Hydrostannation .

He found that organotin hydrides (

Mechanism: The Radical Chain Propagation

Unlike ionic reactions, this process is neutral and tolerates sensitive functional groups (alcohols, esters).

Figure 1: The radical chain mechanism for hydrostannation. The tributyltin radical (

Experimental Protocol: Radical Hydrostannation of a Terminal Alkyne

Objective: Synthesis of

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Reagents: Add phenylacetylene (10 mmol), tributyltin hydride (11 mmol, 1.1 equiv), and anhydrous benzene (20 mL).

-

Initiation: Add AIBN (Azobisisobutyronitrile) (0.1 mmol, 1 mol%).

-

Reaction: Heat to reflux (80°C) for 2–4 hours.

-

Note: The reaction is often exothermic.[1] If the mixture turns cloudy white, it indicates homocoupling of tin (formation of

), usually due to oxygen leakage.

-

-

Workup: Remove solvent in vacuo.

-

Purification: The residue is purified via rapid column chromatography (neutral alumina) or distillation. Silica gel can sometimes cause protodestannylation (cleavage of the Sn-C bond).

Era 3: The Catalytic Age – The Stille Coupling (1978–Present)

While Van der Kerk mastered the Sn-C bond formation, John Stille (Colorado State University) mastered its use. In the late 1970s, he demonstrated that organostannanes could transfer their organic group to an organic halide using a Palladium(0) catalyst.

This was revolutionary because organotins are air-stable and tolerant of functional groups , unlike the highly reactive Grignard or Organolithium reagents.

Mechanism: The Catalytic Cycle

The Stille cycle is the textbook definition of cross-coupling: Oxidative Addition

Figure 2: The Stille Coupling Catalytic Cycle. Transmetalation is often the rate-determining step.

Experimental Protocol: Standard Stille Coupling

Objective: Coupling of 4-bromoanisole with tributyl(vinyl)stannane.

-

Reagents: In a Schlenk tube, combine 4-bromoanisole (1.0 mmol) and tributyl(vinyl)stannane (1.1 mmol).

-

Solvent: Add anhydrous DMF or Dioxane (5 mL). DMF accelerates the reaction by stabilizing the Pd(II) intermediate.

-

Degassing: Sparge the solution with Argon for 15 minutes. Oxygen poisons the Pd(0) catalyst.

-

Catalyst: Add

(0.05 mmol, 5 mol%). The solution should be yellow.[2] -

Reaction: Heat to 80–100°C for 12 hours. The mixture will darken to black (precipitation of Pd black) as the catalyst decomposes over time.

-

Workup: Dilute with diethyl ether, wash with water (to remove DMF) and brine.

-

Tin Removal: This is the critical step. Organotin byproducts are toxic and greasy.[3][4]

-

Method A: Stir the ether layer with aqueous Potassium Fluoride (KF). This forms insoluble polymeric tin fluorides (

) which can be filtered off.

-

Era 4: The Environmental & Medicinal Paradox

The Fall of TBT (Tributyltin)

In the 1970s, TBT was the "perfect" antifouling agent for ships. However, it acted as an endocrine disruptor in marine life, causing imposex (female snails developing male sex organs) at concentrations as low as 1 nanogram/liter.

-

Outcome: Global ban by the IMO (International Maritime Organization) in 2008.[5] This forced the industry to pivot back to copper-based or "non-stick" silicone coatings.

The Rise of Antitumor Organotins

Ironically, the cytotoxicity that banned TBT is now being harnessed for cancer therapy.

-

Dialkyltin derivatives (e.g., di-n-butyltin di-2,6-difluorobenzoate) show high in vitro activity against P388 lymphocytic leukemia.

-